E3 Ligand-Linker Conjugate 6

Descripción general

Descripción

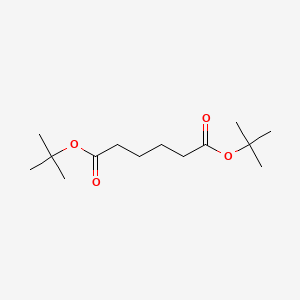

E3 Ligand-Linker Conjugate 6 is a bifunctional molecule designed for use in proteolysis-targeting chimeras (PROTACs). These compounds are engineered to induce the degradation of specific proteins by harnessing the ubiquitin-proteasome system. The this compound consists of a ligand that binds to an E3 ubiquitin ligase and a linker that connects this ligand to another molecule targeting a protein of interest. This conjugate facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein .

Mecanismo De Acción

Target of Action

The primary target of E3 Ligand-Linker Conjugate 6 is the Cereblon (CRBN) protein . CRBN is a substrate receptor for the E3 ubiquitin ligase complex . This protein plays a crucial role in the ubiquitination and subsequent degradation of target proteins .

Mode of Action

This compound operates by binding to the Cereblon protein, effectively recruiting it . This compound serves as a key intermediate in the synthesis of complete Proteolysis-Targeting Chimeras (PROTACs) molecules . PROTACs are a new modality of chemical tools and potential therapeutics that degrade proteins of interest via the ubiquitin-proteasome system .

Biochemical Pathways

The action of this compound primarily affects the ubiquitin-proteasome system (UPS) . The UPS is a cascade reaction and an important way for short-lived, misfolded, and damaged proteins degradation . E3 ligases, like the one targeted by this compound, are an important part of the UPS and provide regulatory specificity . They regulate the last step of the enzymatic cascade, which also consists of ubiquitin activating enzymes (E1s) and ubiquitin conjugating enzymes (E2s) .

Pharmacokinetics

The design of drug-like protacs, which this compound helps synthesize, has ushered in potent and selective degradation activity . This suggests that these compounds may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The result of the action of this compound is the ubiquitination and subsequent degradation of target proteins . This process is crucial for maintaining cellular homeostasis . Dysregulation of this system has been implicated in various diseases, including cancer .

Action Environment

It’s worth noting that the effectiveness of protacs, which this compound is involved in synthesizing, can be influenced by various factors, including the expression levels and localization of the target protein and e3 ligase, the cell permeability of the protac, and the presence of competing endogenous ligands .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of E3 Ligand-Linker Conjugate 6 involves several steps:

Ligand Synthesis: The ligand for the E3 ubiquitin ligase is synthesized using standard organic synthesis techniques. This may involve multiple steps, including protection and deprotection of functional groups, coupling reactions, and purification.

Linker Attachment: The synthesized ligand is then attached to a linker molecule. This step often involves amide coupling reactions, click chemistry, or other suitable methods to ensure a stable and functional connection.

Final Conjugation: The final step involves conjugating the linker-ligand complex to the molecule targeting the protein of interest.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions for scalability, ensuring high yield and purity, and implementing robust purification techniques such as chromatography and crystallization .

Types of Reactions:

Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, particularly during the synthesis and purification stages.

Substitution: Substitution reactions are commonly used in the synthesis of the ligand and linker components.

Coupling Reactions: Amide coupling and click chemistry are frequently employed to attach the linker to the ligand and the target molecule.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Coupling Reagents: N,N’-Dicyclohexylcarbodiimide (DCC), N-Hydroxysuccinimide (NHS).

Solvents: Dimethylformamide (DMF), dichloromethane (DCM), methanol.

Major Products: The major product of these reactions is the fully assembled this compound, ready for use in PROTAC applications. By-products may include unreacted starting materials and side products from incomplete reactions .

Aplicaciones Científicas De Investigación

E3 Ligand-Linker Conjugate 6 has a wide range of applications in scientific research:

Chemistry: Used as a tool for studying protein degradation pathways and developing new chemical probes.

Biology: Facilitates the study of protein function and regulation by enabling targeted protein degradation.

Medicine: Potential therapeutic applications in treating diseases caused by aberrant protein expression, such as cancer and neurodegenerative disorders.

Comparación Con Compuestos Similares

Von Hippel-Lindau (VHL) Ligand-Linker Conjugates: Similar in structure and function, but with different ligands and linkers.

Cereblon (CRBN) Ligand-Linker Conjugates: Another class of PROTACs with distinct ligands targeting the CRBN E3 ligase.

Mouse Double Minute 2 Homologue (MDM2) Ligand-Linker Conjugates: Targeting the MDM2 E3 ligase for protein degradation.

Uniqueness: E3 Ligand-Linker Conjugate 6 is unique due to its specific ligand and linker combination, which provides distinct binding affinities and degradation efficiencies. This uniqueness allows for targeted degradation of specific proteins that may not be effectively targeted by other PROTACs .

Propiedades

IUPAC Name |

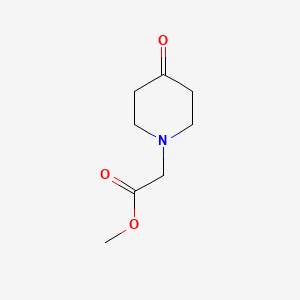

N-(3-aminopropyl)-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O6/c19-7-2-8-20-14(24)9-28-12-4-1-3-10-15(12)18(27)22(17(10)26)11-5-6-13(23)21-16(11)25/h1,3-4,11H,2,5-9,19H2,(H,20,24)(H,21,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPNDRMMTYGQIFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{3-[4-(2,6-Dimethylphenyl)piperazin-1-yl]propyl}amine](/img/structure/B3114501.png)

![2-{4-[2-Hydroxy-3-(piperidin-1-yl)propoxy]phenyl}acetamide](/img/structure/B3114533.png)

![tert-butyl (3S)-3-[(trifluoroacetyl)amino]pyrrolidine-1-carboxylate](/img/structure/B3114581.png)

![3-[(4-Methoxyphenyl)sulfonyl]-2,2-dimethylpropan-1-ol](/img/structure/B3114586.png)